5-Bromo-2-(cyclopropylmethoxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. gsconlinepress.com Its derivatives are integral components of life itself, forming the nucleobases uracil, thymine, and cytosine, which are fundamental units of the nucleic acids RNA and DNA. gsconlinepress.comjacsdirectory.com This natural prevalence has made the pyrimidine scaffold a subject of intense study and a privileged structure in medicinal chemistry. jacsdirectory.comnih.gov
The synthetic versatility and structural diversity of pyrimidines have led to their incorporation into a wide array of therapeutic agents. nih.gov The pyrimidine nucleus is a key pharmacophore in drugs with applications spanning numerous disease categories, including anticancer, antiviral, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant agents. gsconlinepress.comjacsdirectory.comnih.govwjahr.com The ability of the pyrimidine ring to engage in various biological interactions, often by mimicking natural nucleobases or acting as a bioisostere for other aromatic systems, contributes to its broad utility in drug design. nih.gov Furthermore, the pyrimidine ring is found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin. gsconlinepress.compharmaguideline.com
Overview of Halogenated Pyrimidine Derivatives
The introduction of halogen atoms onto the pyrimidine ring is a critical strategy in synthetic organic chemistry, significantly enhancing the scaffold's utility as an intermediate. Halogenated pyrimidines, particularly brominated derivatives, are highly valued as versatile building blocks for creating more complex molecular architectures. nih.gov
The bromine atom, especially at the 5-position of the pyrimidine ring, serves as a reactive handle for a variety of chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. nih.gov This allows for the facile formation of new carbon-carbon bonds, enabling chemists to attach a wide range of substituents to the pyrimidine core. This reactivity is crucial for the construction of extensive libraries of compounds for drug discovery and for the synthesis of complex target molecules. nih.gov The presence of a halogen like bromine provides a reliable and predictable site for molecular elaboration, making compounds like 5-bromopyrimidines key intermediates in multi-step syntheses. google.comgoogle.compatsnap.com
Contextualization of 5-Bromo-2-(cyclopropylmethoxy)pyrimidine within Pyrimidine Chemistry
Within the broad class of halogenated pyrimidines, this compound (CAS Number: 1507002-45-0) is a specific and functionalized derivative. chemicalbook.comaaronchem.com Its structure is characterized by three key features: the core pyrimidine ring, a bromine atom at the electron-rich 5-position, and a cyclopropylmethoxy group attached at the 2-position.
The bromine atom at the 5-position activates the molecule for subsequent synthetic modifications, primarily through cross-coupling reactions, as is characteristic of 5-bromopyrimidines. The substituent at the 2-position, the cyclopropylmethoxy group, is an ether linkage containing a small, strained cyclopropyl (B3062369) ring. This group can influence the molecule's physical and chemical properties, including its solubility, conformation, and metabolic stability. Such ether linkages are often incorporated into drug candidates to fine-tune their pharmacokinetic profiles. While specific research detailing the direct applications of this compound is not extensively published, its structure strongly suggests its role as a specialized intermediate. It is designed for use in the synthesis of more complex molecules, where the cyclopropylmethoxy moiety is a desired structural element in the final target, and the bromine atom provides a strategic point for further chemical diversification.
Chemical Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1507002-45-0 |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOGGNFPMGFIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Cyclopropylmethoxy Pyrimidine
General Synthetic Strategies for 5-Bromo-2-Substituted Pyrimidines
The construction of the 5-bromo-2-substituted pyrimidine (B1678525) ring system can be achieved through several strategic approaches. These methods can be broadly categorized into one-step cyclization reactions and multi-step modifications of pre-existing pyrimidine precursors.
A direct and efficient route to 5-bromo-2-substituted pyrimidines involves the condensation of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. This method offers the advantage of building the substituted pyrimidine core in a single synthetic operation, which can be cost-effective and time-efficient. tandfonline.com
The reaction proceeds by adding a solution of an amidine compound to a solution of 2-bromomalonaldehyde, typically in a protic acid solvent like acetic acid. The reaction temperature is carefully controlled, often starting at a lower temperature during the addition and then raised to facilitate the cyclization and dehydration, yielding the final 5-bromopyrimidine (B23866) product. tandfonline.com The use of molecular sieves can be beneficial in removing water and driving the reaction to completion. This approach simplifies the manufacturing process and reduces synthesis costs, making it suitable for large-scale industrial production. tandfonline.com
Table 1: Representative Conditions for One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Notes |
| 2-Bromomalonaldehyde | Amidine Compound (e.g., Acetamidine HCl) | Protic Acid (e.g., Acetic Acid) | 70-105°C | 4-10 hours | Molecular sieves may be added to improve yield. tandfonline.com |
Alternatively, the 5-bromo-2-substituted pyrimidine core can be assembled through the modification of existing pyrimidine rings. These multi-step sequences often provide greater flexibility in introducing a variety of substituents.
A common and versatile multi-step approach begins with the bromination of 2-hydroxypyrimidine (B189755) to form 5-bromo-2-hydroxypyrimidine (B17364). This intermediate is then subjected to a chlorination reaction to yield 5-bromo-2-chloropyrimidine (B32469), a highly valuable precursor for introducing various functionalities at the C-2 position. researchgate.net
The bromination of 2-hydroxypyrimidine can be achieved using hydrobromic acid and an oxidizing agent like hydrogen peroxide. researchgate.net The subsequent conversion of the hydroxyl group to a chlorine atom is a crucial activation step. This is typically accomplished by treating 5-bromo-2-hydroxypyrimidine with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of an organic base like N,N-dimethylaniline or triethylamine. researchgate.netresearchgate.net The resulting 5-bromo-2-chloropyrimidine is a key building block where the chlorine atom can be readily displaced by a variety of nucleophiles.
Table 2: Two-Step Synthesis of 5-Bromo-2-chloropyrimidine
| Step | Starting Material | Reagents | Product |
| 1. Bromination | 2-Hydroxypyrimidine | HBr, H₂O₂ | 5-Bromo-2-hydroxypyrimidine |
| 2. Chlorination | 5-Bromo-2-hydroxypyrimidine | POCl₃, Organic Base (e.g., N,N-Dimethylaniline) | 5-Bromo-2-chloropyrimidine researchgate.netresearchgate.net |
Another important precursor for the synthesis of 2,5-disubstituted pyrimidines is 5-bromo-2,4-dichloropyrimidine (B17362). This intermediate is commonly prepared by the reaction of 5-bromouracil (B15302) with phosphorus oxychloride, often in the presence of a catalyst or additive like phosphorus pentachloride. nih.gov
The two chlorine atoms on the 5-bromo-2,4-dichloropyrimidine ring exhibit different reactivities towards nucleophilic substitution. The chlorine at the C-4 position is generally more labile and can be selectively displaced under milder conditions. This differential reactivity allows for a stepwise functionalization of the pyrimidine ring. For instance, a nucleophile can be introduced at the C-4 position first, followed by a second, distinct nucleophilic substitution at the C-2 position to generate a trisubstituted pyrimidine. google.com This strategy provides a pathway to 5-bromo-2-substituted pyrimidines where the C-4 position is also modified.
Multi-Step Approaches from Pyrimidine Precursors
Functionalization of the Pyrimidine Core
Once a suitable 5-bromopyrimidine precursor with a leaving group at the C-2 position is synthesized, the final step is the introduction of the desired side chain.
The introduction of the cyclopropylmethoxy group at the C-2 position of the 5-bromopyrimidine core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The key precursor for this transformation is 5-bromo-2-chloropyrimidine, synthesized as described in section 2.1.2.1.
In this reaction, the chlorine atom at the C-2 position serves as a good leaving group. It is displaced by the cyclopropylmethoxide anion, which is generated in situ by treating cyclopropylmethanol (B32771) with a strong base such as sodium hydride (NaH) or potassium tert-butoxide. The reaction is generally carried out in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The alkoxide attacks the electron-deficient C-2 carbon of the pyrimidine ring, leading to the formation of 5-Bromo-2-(cyclopropylmethoxy)pyrimidine. This type of Williamson ether synthesis is a robust and widely used method for attaching alkoxy groups to heteroaromatic rings.
Table 3: General Conditions for C-2 Functionalization
| Precursor | Reagent 1 | Reagent 2 | Solvent | Product |
| 5-Bromo-2-chloropyrimidine | Cyclopropylmethanol | Strong Base (e.g., NaH) | Anhydrous THF or DMF | This compound |
Strategic Incorporation of the Bromo Substituent at the C-5 Position
The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a critical step in the synthesis of this compound. This transformation requires high regioselectivity to avoid bromination at other positions. Research into the halogenation of pyrimidine nucleosides has identified several effective reagents and conditions applicable to this synthesis.
A common and effective method for the C-5 bromination of pyrimidine rings is the use of N-bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov Another potent brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate pyrimidine derivatives in solvents like dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), or DMF at ambient temperatures. nih.govfiu.edu The efficiency of these reactions can often be enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate, which facilitates the electrophilic substitution process. nih.govfiu.edu
Direct bromination using elemental bromine (Br2) is also a viable, though sometimes more aggressive, method. nih.gov For the parent pyrimidine, this process can be effectively carried out by heating a mixture of a pyrimidine hydrogen halide salt (like pyrimidine hydrochloride) with bromine in an aromatic solvent such as nitrobenzene (B124822) at temperatures between 125°C and 135°C. google.com The choice of brominating agent and reaction conditions is crucial for achieving high yields and purity, preventing the formation of undesired byproducts.
The following table summarizes various brominating agents used for the C-5 position of pyrimidine rings.
| Brominating Agent | Solvent(s) | Catalyst/Additive | Typical Conditions | Reference |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CH2Cl2, CH3CN, DMF | Lewis acids (optional) | Ambient Temperature | nih.govfiu.edu |
| N-bromosuccinimide (NBS) | DMF, Ionic Liquids | None specified | Not specified | nih.gov |
| Bromine (Br2) | Nitrobenzene, o-dichlorobenzene | Pyrimidine·HCl | 125-135°C | google.com |
| Ceric Ammonium Nitrate (CAN)/LiBr | Protic or Aprotic Solvents | None specified | Not specified | nih.gov |
Optimization of Synthetic Pathways and Process Efficiency for this compound Production
One optimization strategy involves streamlining the synthesis of the core structure. A patented one-step method describes the synthesis of 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and an appropriate amidine compound as raw materials. google.com This approach simplifies the manufacturing process, uses inexpensive starting materials, and is safer and more time-efficient than multi-step alternatives, making it suitable for industrial-scale production. google.com
The introduction of the 2-(cyclopropylmethoxy) group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) with cyclopropylmethanol in the presence of a base. nih.govnih.gov Optimization of this step would focus on catalyst selection, solvent choice, and temperature control to maximize yield and reaction rate. Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming C-O bonds in related heterocyclic systems and could be explored for this synthesis. nih.gov
The table below outlines potential optimization strategies for the synthesis of this compound.
| Optimization Strategy | Description | Potential Advantages | Reference |
| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Reduced reaction time, less solvent waste, simplified process. | google.comgrowingscience.com |
| Catalysis | Using catalysts (e.g., palladium, nano-catalysts) to improve reaction efficiency. | Higher yields, milder reaction conditions, increased reaction rates. | nih.govmdpi.comrsc.org |
| Alternative Starting Materials | Utilizing cost-effective and readily available raw materials like 2-bromomalonaldehyde. | Lower production costs, simplified supply chain. | google.com |
| Modern Energy Sources | Employing microwave irradiation or ultrasound to accelerate reactions. | Significantly shorter reaction times, improved yields. | mdpi.com |
Comprehensive Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Cyclopropylmethoxy Pyrimidine and Analogues
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms positioned ortho and para to the nitrogen atoms (C-2, C-4, and C-6). Conversely, electrophilic substitution is generally difficult. The reactivity of 5-Bromo-2-(cyclopropylmethoxy)pyrimidine is dominated by nucleophilic substitution reactions and transformations involving the substituents.
Nucleophilic Displacement at the C-2 Position
The C-2 position of the pyrimidine ring is highly activated towards nucleophilic attack. However, the cyclopropylmethoxy group at this position is an alkoxy group, which is generally a poor leaving group. Direct nucleophilic displacement of such a group is challenging under standard conditions. Typically, for a nucleophilic aromatic substitution (SNAr) to occur readily at this position, a better leaving group, such as a halogen, would be required.
While direct displacement of the 2-alkoxy group is not a common transformation, related pyrimidine systems can undergo such reactions under harsh conditions or through activation. For instance, conversion of the alkoxy group into a better leaving group could facilitate substitution, but this is not a prevalent strategy for this class of compounds. The primary focus of reactivity for this compound tends to be on the C-5 bromo substituent and the activated C-4 and C-6 positions of the ring.
Vicarious Nucleophilic Substitution at C-4 and C-6 Positions
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov
The pyrimidine ring in this compound is sufficiently electron-deficient to undergo VNS reactions. The most electron-poor positions, and therefore the most susceptible to attack by a nucleophile, are C-4 and C-6. These positions are ortho and para to the ring nitrogen atoms.
In a typical VNS reaction, a carbanion generated from a compound like chloromethyl phenyl sulfone attacks the C-4 or C-6 position of the pyrimidine ring. organic-chemistry.org The resulting anionic σ-adduct (a Meisenheimer-type adduct) then undergoes elimination of hydrogen chloride (HCl), facilitated by a base, to yield the substituted product. nih.gov This methodology allows for the introduction of various alkyl groups onto the pyrimidine core at positions that are otherwise difficult to functionalize directly. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions Involving the C-5 Bromo Substituent
The bromine atom at the C-5 position of this compound is a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors. nih.govyoutube.com
Suzuki Cross-Coupling for Aryl/Heteroaryl Introduction
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for forming C(sp²)–C(sp²) bonds. nih.gov This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, the C-5 bromo substituent readily participates in Suzuki coupling, allowing for the introduction of a diverse range of aryl and heteroaryl groups. mdpi.comrsc.orgmdpi.com
The general reaction involves treating the bromopyrimidine with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or sodium carbonate. rsc.orgmdpi.com The choice of solvent, base, and ligand can be optimized to achieve high yields. mdpi.com This method's tolerance for a wide variety of functional groups on the coupling partners makes it a highly valuable tool for creating libraries of substituted pyrimidines. mdpi.comnih.gov
| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(cyclopropylmethoxy)-5-phenylpyrimidine |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 2-(cyclopropylmethoxy)-5-(thiophen-2-yl)pyrimidine |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(cyclopropylmethoxy)-5-(pyridin-3-yl)pyrimidine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 2-(cyclopropylmethoxy)-5-(4-methoxyphenyl)pyrimidine |
Reactions with Organoindium Reagents
Transition metal-catalyzed cross-coupling reactions using organoindium reagents have emerged as a valuable synthetic methodology. rsc.org Triorganoindium reagents (R₃In) can efficiently couple with various organic electrophiles under palladium catalysis. nih.gov These reactions often exhibit high functional group tolerance and can be performed under mild conditions. rsc.org
The palladium-catalyzed cross-coupling of triorganoindium reagents with 2,5-dihalopyrimidines proceeds with good chemoselectivity. nih.gov For a substrate like 5-bromo-2-chloropyrimidine (B32469), the reaction can be controlled to selectively substitute either the C-5 or both the C-2 and C-5 positions. nih.gov In the case of this compound, the C-5 bromo position is the reactive site for coupling with organoindium reagents, analogous to its reactivity in Suzuki couplings. This method provides an alternative route for introducing alkyl, aryl, or heteroaryl groups at the C-5 position. For example, the reaction with a tri(3-indolyl)indium reagent in the presence of a palladium catalyst would yield the corresponding 5-(indol-3-yl)pyrimidine derivative. nih.gov
Other Cross-Coupling Methodologies for C-C Bond Formation
Beyond the Suzuki coupling, the C-5 bromo substituent serves as a versatile handle for other palladium-catalyzed C-C bond-forming reactions, including the Sonogashira, Heck, and Negishi couplings. rsc.org
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety by coupling the bromopyrimidine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides access to 5-alkynylpyrimidine derivatives.
Heck Coupling: The Heck reaction couples the bromopyrimidine with an alkene to form a new C-C bond, resulting in a 5-alkenylpyrimidine. This reaction is catalyzed by a palladium complex and requires a base.
Negishi Coupling: This methodology involves the reaction of the bromopyrimidine with an organozinc reagent. It is known for its high reactivity and functional group tolerance, providing another efficient route to 5-alkyl, 5-aryl, or 5-vinyl pyrimidine derivatives. rsc.org
α-Arylation: Palladium-catalyzed α-arylation of carbonyl compounds or nitriles is another powerful C-C bond formation strategy. organic-chemistry.orgrsc.org In a variation, this compound can act as the arylating agent for enolates of ketones, esters, or nitriles, leading to the formation of α-pyrimidyl carbonyl or nitrile compounds. nih.gov
These diverse cross-coupling methodologies underscore the synthetic utility of the C-5 bromo substituent, enabling extensive structural modifications of the pyrimidine core.
Reactivity and Transformations of the Cyclopropylmethoxy Group
The cyclopropylmethoxy substituent at the C-2 position of the pyrimidine ring introduces unique reactivity pathways, primarily centered around the strained cyclopropyl (B3062369) ring and the ether linkage. These transformations typically involve either the cleavage of the ether bond or the ring-opening of the cyclopropyl moiety, often induced by acidic conditions or radical intermediates.
Under strong acidic conditions, the ether linkage of 2-alkoxypyrimidines can be cleaved. This reaction generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack. For the cyclopropylmethoxy group, this can lead to the formation of 2-hydroxypyrimidine (B189755) and cyclopropylmethanol (B32771) or its rearranged products. The specific mechanism, whether S(_N)1 or S(_N)2, is dependent on the reaction conditions and the stability of potential carbocation intermediates. While direct experimental data on the acid-catalyzed cleavage of this compound is not extensively documented in publicly available literature, the general principles of ether cleavage under acidic conditions are well-established.
The cyclopropylmethyl system is also known for its susceptibility to ring-opening reactions, particularly through radical pathways. The high ring strain of the cyclopropane (B1198618) ring provides a thermodynamic driving force for these transformations. For instance, the generation of a radical at a position adjacent to the cyclopropyl ring can induce a rapid ring-opening to form a more stable homoallylic radical. In the context of this compound, such a radical could potentially be generated under specific oxidative or photolytic conditions, leading to the formation of butenyl-substituted pyrimidine derivatives. Studies on related cyclopropylmethyl systems have shown that these ring-opening reactions are often very fast and can be a predominant pathway when radical intermediates are involved.
| Transformation | Reagents and Conditions | Expected Products | Notes |
| Ether Cleavage | Strong acids (e.g., HBr, HI) | 5-Bromo-2-hydroxypyrimidine (B17364), Cyclopropylmethanol and/or rearranged products | The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack. |
| Radical Ring-Opening | Radical initiators (e.g., AIBN), heat or light | Butenyl-substituted pyrimidine derivatives | Driven by the relief of ring strain in the cyclopropyl group. |
Oxidative and Reductive Transformations of the Pyrimidine Scaffold
The pyrimidine ring in this compound is susceptible to both oxidative and reductive transformations, which can target the nitrogen atoms of the ring or the carbon-bromine bond.
Oxidative Transformations:
| Oxidizing Agent | Typical Conditions | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature | This compound N-oxide |
| Hydrogen peroxide / Acetic acid | Heating | This compound N-oxide |
Reductive Transformations:
The pyrimidine scaffold of this compound can undergo reduction at two primary sites: the carbon-bromine bond and the pyrimidine ring itself.
Dehalogenation: The bromine atom at the C-5 position can be removed through various reductive methods. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a common method for the hydrodebromination of aryl bromides. Another approach involves the use of metal hydrides, although the reactivity of these reagents needs to be controlled to avoid reduction of the pyrimidine ring. A catalyst-free dehalogenation of 5-bromopyrimidine (B23866) derivatives has also been reported using a mixture of DMF and a trialkylamine as the hydrogen source. hilarispublisher.com
Ring Reduction: The pyrimidine ring itself can be reduced to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. Reagents such as sodium borohydride (B1222165) (NaBH₄) are known to reduce the pyrimidine ring, particularly when the ring is activated by electron-withdrawing groups. The conditions for such reductions, including the choice of solvent and temperature, can influence the extent of reduction. Catalytic hydrogenation can also lead to the saturation of the pyrimidine ring, often requiring more forcing conditions than those needed for dehalogenation.
| Transformation | Reagents and Conditions | Product |
| Dehalogenation | H₂, Pd/C, solvent (e.g., ethanol) | 2-(Cyclopropylmethoxy)pyrimidine |
| DMF, Trialkylamine, heat | 2-(Cyclopropylmethoxy)pyrimidine | |
| Ring Reduction | NaBH₄, solvent (e.g., methanol) | Dihydro- or Tetrahydro-5-bromo-2-(cyclopropylmethoxy)pyrimidine derivatives |
| H₂, Catalyst (e.g., PtO₂), high pressure | Dihydro- or Tetrahydro-5-bromo-2-(cyclopropylmethoxy)pyrimidine derivatives |
Mechanistic Investigations and Theoretical Studies on 5 Bromo 2 Cyclopropylmethoxy Pyrimidine
Computational Chemistry Approaches to Molecular Structure and Properties
Computational chemistry provides a powerful lens through which the molecular structure and properties of 5-Bromo-2-(cyclopropylmethoxy)pyrimidine can be investigated. These theoretical methods allow for the elucidation of characteristics that are often difficult or impossible to measure experimentally. By employing sophisticated algorithms and quantum mechanical principles, researchers can model the behavior of this molecule with a high degree of accuracy.
Geometry Optimization and Conformation Analysis
The first step in the computational investigation of this compound is typically geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy, and therefore the most stable, conformation of the molecule. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing basis sets such as 6-311++G(d,p) to provide a balance between accuracy and computational cost.
The conformational landscape of this compound is of particular interest due to the flexible cyclopropylmethoxy side chain. The orientation of the cyclopropyl (B3062369) group relative to the pyrimidine (B1678525) ring, as well as the rotation around the C-O and O-CH2 bonds, can lead to various conformers with different energy levels. A potential energy surface scan can be performed by systematically rotating these bonds to identify all possible low-energy conformers.
Table 1: Hypothetical Optimized Geometrical Parameters for a Conformer of this compound using DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O | 1.34 Å |
| O-CH2 | 1.43 Å | |
| CH2-C(cyclopropyl) | 1.51 Å | |
| C5-Br | 1.89 Å | |
| Bond Angle | C4-C5-C6 | 118.5° |
| C2-O-CH2 | 117.2° | |
| O-CH2-C(cyclopropyl) | 109.8° | |
| Dihedral Angle | N1-C2-O-CH2 | 178.5° |
| C2-O-CH2-C(cyclopropyl) | 65.0° |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual calculated values would be specific to the lowest energy conformer of this compound.
Electronic Structure Investigations: HOMO-LUMO Analysis
Understanding the electronic structure of this compound is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and any electron-donating substituents, while the LUMO is typically distributed over the electron-deficient pyrimidine ring. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. The cyclopropylmethoxy group, being an electron-donating group, would raise the energy of the HOMO.
Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential (I ≈ -EHOMO) | 6.85 |
| Electron Affinity (A ≈ -ELUMO) | 1.23 |
| Global Hardness (η = (I-A)/2) | 2.81 |
| Electronegativity (χ = (I+A)/2) | 4.04 |
Note: These values are hypothetical and serve to illustrate the types of parameters derived from a HOMO-LUMO analysis.
Vibrational Spectroscopy Predictions
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic vibrational modes of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental spectra.
The vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of its constituent atoms and functional groups. For instance, characteristic C-H stretching vibrations of the pyrimidine ring and the cyclopropyl group, C-O stretching of the ether linkage, and the C-Br stretching frequency can be predicted. DFT calculations, after scaling of the computed frequencies to account for anharmonicity and other systematic errors, generally show good agreement with experimental vibrational spectra.
Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Modes of this compound
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (pyrimidine ring) |
| 3050-2950 | Medium | C-H stretching (cyclopropyl) |
| 2980-2850 | Strong | C-H stretching (methylene) |
| 1580-1550 | Strong | C=N stretching (pyrimidine ring) |
| 1480-1450 | Strong | C=C stretching (pyrimidine ring) |
| 1250-1200 | Strong | C-O-C asymmetric stretching |
| 1050-1000 | Medium | C-O-C symmetric stretching |
| 850-800 | Medium | C-H out-of-plane bending (pyrimidine) |
| 650-600 | Medium | C-Br stretching |
Note: This table presents a hypothetical set of vibrational frequencies and is intended for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are particularly relevant for large families of compounds like pyrimidine derivatives. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Data-Driven Machine Learning in Pyrimidine Research
In recent years, data-driven machine learning has become a powerful tool in QSAR modeling for pyrimidine derivatives. journalwjbphs.com Machine learning algorithms can handle large and complex datasets, identifying non-linear relationships between molecular descriptors and biological activity that may be missed by traditional statistical methods. nih.gov
For a class of compounds like pyrimidines, which have been extensively studied for various biological activities including anticancer, antiviral, and antimicrobial properties, large datasets are often available in public databases. wisdomlib.org These datasets can be used to train and validate machine learning models. A typical workflow involves:
Data Curation: Collecting a dataset of pyrimidine derivatives with their measured biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can include constitutional, topological, geometrical, and quantum-chemical properties.
Feature Selection: Selecting the most relevant descriptors that are correlated with the biological activity.
Model Building: Using machine learning algorithms such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), or Random Forests to build the QSAR model. nih.govscirp.org
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Development and Validation of Predictive Models
The development of a robust and predictive QSAR model for pyrimidine derivatives requires careful consideration of several factors. The choice of molecular descriptors is critical; they must encode the structural features that are relevant to the biological activity being studied. For pyrimidine derivatives, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area) are often important.
Model validation is essential to ensure that the QSAR model is not overfitted and has good predictive ability for new, untested compounds. Common validation metrics include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov External validation, where the model is used to predict the activity of a set of compounds that were not used in the model development, is considered the gold standard for assessing a model's true predictive power.
Table 4: Example of a Generic QSAR Model for a Hypothetical Series of Pyrimidine Derivatives
| Model Type | Descriptors | R² | Q² | RMSE |
| Multiple Linear Regression (MLR) | LogP, Dipole Moment, Molecular Weight | 0.75 | 0.68 | 0.45 |
| Artificial Neural Network (ANN) | LogP, HOMO, LUMO, Surface Area, Molar Refractivity | 0.92 | 0.85 | 0.21 |
Note: This table illustrates the comparative performance of different QSAR modeling techniques and is not based on actual data for this compound.
Through such validated models, the biological activity of novel pyrimidine derivatives, including this compound, can be predicted, thus guiding synthetic efforts towards more potent and selective compounds.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings strictly pertaining to "Mechanistic Insights into Chemical Reaction Pathways" for this compound. Information on related compounds or general reaction mechanisms for similar chemical structures would fall outside the strict scope of the provided instructions.
Medicinal Chemistry Significance and Advanced Biological Research Avenues for 5 Bromo 2 Cyclopropylmethoxy Pyrimidine Scaffold
Pyrimidine (B1678525) as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of biologically active compounds that exhibit a broad range of therapeutic effects. ijpcbs.comgoogle.comcambridgemedchemconsulting.com As an essential building block of nucleic acids (DNA and RNA), pyrimidine and its derivatives can readily interact with various biological targets such as enzymes and receptors within the cell. google.comnih.gov This inherent biocompatibility and versatile binding capability have made the pyrimidine core a favored template for the design and development of novel therapeutic agents. nih.govgoogle.com
The structural versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties to achieve desired biological activity and pharmacokinetic profiles. nih.gov This adaptability has led to the successful development of pyrimidine-based drugs across numerous therapeutic areas, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. hyphadiscovery.comnih.govmdpi.com For instance, well-known drugs like 5-fluorouracil (B62378) (anticancer) and zidovudine (B1683550) (antiviral) are built upon a pyrimidine framework. The ability of the pyrimidine scaffold to serve as a bioisostere for other aromatic systems, like the phenyl group, further enhances its utility in drug design, often improving medicinal chemistry properties. nih.govgoogle.com The continued exploration of pyrimidine derivatives promises to yield new drugs to address a wide array of diseases, including those with emerging resistance to current treatments. google.com
Exploration of Biological Activities for 5-Bromo-2-(cyclopropylmethoxy)pyrimidine
Despite the broad biological significance of the pyrimidine scaffold, specific data on the biological activities of this compound are not extensively available in publicly accessible scientific literature. This compound is primarily documented as a chemical intermediate in patents for the synthesis of more complex molecules. google.com While general studies on other 5-bromo-pyrimidine derivatives show a range of biological effects, including anticancer and antimicrobial activities, these findings cannot be directly extrapolated to this compound without specific experimental validation. ijpcbs.com
A comprehensive search of scientific databases and literature reveals a lack of specific in vitro assay data for this compound. While numerous pyrimidine derivatives have been evaluated in a wide array of enzymatic and cell-based assays, demonstrating activities such as kinase inhibition or inhibition of prostaglandin (B15479496) E2 production, no such results have been published for this particular compound. nih.gov Therefore, its specific inhibitory concentrations (e.g., IC50 values) against any biological target remain uncharacterized.
Similarly, there is no published research detailing investigations of this compound in human cell lines. Studies on other substituted pyrimidines have demonstrated cytotoxic effects against various cancer cell lines or modulation of cellular pathways, but the specific effects of the title compound on cell viability, proliferation, or other cellular functions have not been reported. mdpi.com
Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For pyrimidine derivatives, SAR exploration has provided deep insights into how different substituents on the pyrimidine ring influence biological activity. nih.govdrugdesign.org The position and nature of these substituents can dramatically alter the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov
The C-5 position of the pyrimidine ring is a critical site for modification, and the nature of the substituent at this position significantly impacts the molecule's biological profile. The introduction of a halogen, such as bromine, at the C-5 position can modulate the electronic character of the ring and provide a vector for further chemical modification. Halogenation can also introduce the potential for halogen bonding, a type of non-covalent interaction that can influence ligand-target binding. nih.gov
Studies on various pyrimidine series have shown that the size and nature of the C-5 substituent can dictate potency and selectivity. For example, in a study of 2-aminopyrimidines as inhibitors of prostaglandin E2 production, it was found that while derivatives with small C-5 substituents like hydrogen were inactive, modifying this position led to potent inhibitors. nih.gov The bromine atom in this compound, therefore, is expected to significantly influence its electronic properties and potential interactions with biological targets. It can also serve as a synthetic handle for creating more complex derivatives via cross-coupling reactions. nih.gov Bioisosteric replacement of the C-5 halogen with other groups, such as an ethynyl (B1212043) moiety, is a common strategy to fine-tune the molecule's properties while maintaining key interactions. cambridgemedchemconsulting.comnih.gov
The 2-(cyclopropylmethoxy) group is another key structural feature of the title compound. The cyclopropyl (B3062369) group itself is a highly valuable substituent in medicinal chemistry. scientificupdate.com Its rigid, three-dimensional structure can help to lock the molecule into a specific conformation that is favorable for binding to a target protein, thus reducing the entropic penalty of binding. nih.gov The enhanced sp3 character and strained bonds of the cyclopropyl ring also make it more resistant to oxidative metabolism compared to simple alkyl chains, which can improve a drug's metabolic stability and half-life. nih.govhyphadiscovery.com
The cyclopropyl ring is connected to the pyrimidine core via a methoxy (B1213986) linker. This ether linkage provides flexibility and positions the cyclopropyl group in a specific region of space relative to the pyrimidine scaffold. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming a key interaction with a target protein. nih.govresearchgate.net The combination of the rigid cyclopropyl group with the flexible ether linkage in the cyclopropylmethoxy moiety allows for a balance of conformational constraint and the ability to adopt an optimal orientation within a binding pocket, potentially enhancing potency and selectivity. nih.gov
Effects of Substituents at Other Pyrimidine Ring Positions
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at positions other than C-2 and C-5 can significantly modulate the therapeutic efficacy and target selectivity of these compounds.
For instance, substitutions at the C-4 and C-6 positions of the pyrimidine ring have been shown to impact a range of biological activities. The introduction of various aryl, heteroaryl, and alkylthio substituents at these positions can influence the molecule's antitubercular, antibacterial, and antifungal properties. nih.gov Specifically, research has indicated that substitutions at the C-2 and C-6 positions have a considerable effect on antitubercular activity. nih.gov
In the context of anti-inflammatory activity, the introduction of a phenoxy substructure at the 4-position has been associated with good fungicidal activity. Conversely, the presence of a methyl group at the 5-position has been found to diminish this activity. Furthermore, studies on polysubstituted pyrimidines have revealed that both monoaryl- and bisaryl-substituted 2-aminopyrimidines can potently inhibit the generation of prostaglandin E2 (PGE2), irrespective of the length of the C-5 substituents. rsc.org However, greater potency against PGE2 suppression was observed for pyrimidines with shorter C-5 substituents. rsc.org
The electronic properties of the pyrimidine ring also play a critical role. The 2-, 4-, and 6-positions are inherently electron-deficient, making them susceptible to nucleophilic attack. wikipedia.org In contrast, the C-5 position is less electron-deficient, rendering substituents at this position more stable and facilitating electrophilic substitution. wikipedia.org This inherent reactivity guides the synthetic strategies for creating diverse libraries of pyrimidine derivatives for biological screening.
Pyrimidine Derivatives as Inhibitors of Specific Biological Targets
The structural versatility of the pyrimidine scaffold allows for its interaction with a wide array of biological targets, leading to various therapeutic effects.
Pyrimidine derivatives have emerged as promising inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. rsc.org Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory effects against the COX-2 enzyme, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.
Studies have shown that specific pyrimidine derivatives can exhibit high selectivity towards COX-2. For example, some derivatives were found to be more potent inhibitors of COX-2 than the standard drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory effects of these compounds are attributed to their ability to suppress the production of prostaglandins (B1171923) by inhibiting COX enzymes. nih.gov
Table 1: COX-2 Inhibition by Selected Pyrimidine Derivatives
| Compound | IC50 (µM) vs COX-2 | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Analog 1 | 0.11 | 131.10 |
| Pyrazolo[3,4-d]pyrimidine Analog 2 | 0.10 | Not Reported |
| Celecoxib (Reference) | 0.049 | Not Reported |
| Diclofenac Sodium (Reference) | Not Reported | 4.52 |
Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
The pyrimidine scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Derivatives of pyrimidine have been developed to target various tyrosine kinases, including the epidermal growth factor receptor (EGFR) and Bcr/Abl kinase.
For instance, a novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their Bcr/Abl tyrosine kinase inhibitory activity. Several of these compounds were identified as potent inhibitors, suggesting their potential as leads for the development of new treatments for chronic myeloid leukemia.
In the context of non-small-cell lung cancer (NSCLC), pyrrolo[2,3-d]pyrimidine derivatives have been investigated as covalent EGFR-TKIs. These compounds are designed to block the activity of mutant EGFR, a key driver in certain types of NSCLC. Some of these derivatives have shown high potency and selectivity for mutant EGFR over the wild-type enzyme, which is a critical factor in minimizing side effects.
Table 2: Tyrosine Kinase Inhibition by Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. wild-type EGFR) |
|---|---|---|---|
| Compound 12i | Mutant EGFR | 0.21 | 104-fold |
Data represents the inhibitory activity against the T790M activating mutant EGFR.
Pyrimidine analogs can function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell growth. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells. These fraudulent nucleotides can be incorporated into DNA and RNA, disrupting their normal function. ncert.nic.in They can also inhibit key enzymes involved in the biosynthesis of pyrimidine nucleotides.
The development of pyrimidine analogs as antineoplastic agents was founded on the principle that nucleic acids are essential for the division and growth of malignant cells. Most of these analogs require metabolic activation to their nucleotide form to exert their cytotoxic effects. Once activated, they can mimic natural effector compounds in regulatory pathways or deplete essential intermediates, leading to an imbalance of ribonucleoside and deoxyribonucleoside triphosphates.
A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This inhibition leads to a halt in DNA synthesis and subsequent cell death. While this compound itself is not a direct analog of a nucleobase, its derivatives could be designed to interfere with pyrimidine metabolic pathways.
Future Research Directions for this compound Derivatives in Advanced Chemical Biology
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Future research should focus on several key areas to fully exploit its potential in advanced chemical biology.
A primary direction is the synthesis of a diverse library of derivatives through modifications at the C-4 and C-6 positions of the pyrimidine ring. Introducing a variety of substituents, including different aryl, heteroaryl, and amino groups, could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on these new derivatives will be crucial to understand the key structural features required for activity.
Building on the known activity of pyrimidine derivatives as kinase inhibitors, future work could involve the rational design of this compound analogs as potent and selective inhibitors of novel kinase targets implicated in cancer and other diseases. Computational modeling and docking studies could aid in the design of compounds with optimal binding to the target kinase's active site.
Furthermore, the potential of this scaffold in modulating other biological pathways should be explored. For example, investigating the anti-inflammatory properties of new derivatives by screening them against a panel of inflammatory mediators beyond COX enzymes could uncover new therapeutic applications. Similarly, exploring their potential as antimetabolites by designing analogs that can be metabolized to fraudulent nucleotides could open up new avenues in cancer chemotherapy.
Finally, the development of chemical probes based on the this compound scaffold could be a valuable tool for chemical biology research. These probes could be used to identify new biological targets and to elucidate the mechanism of action of this class of compounds, thereby advancing our understanding of complex biological processes.
Q & A
Q. Table 1: Comparative Yields Under Different Reaction Conditions
| Condition | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reflux, 12 h | DMF | 100°C | None | 65 | |
| Microwave, 30 min | Acetonitrile | 120°C | K₂CO₃ | 82 |
Q. Table 2: NMR Spectral Data
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Cyclopropyl CH₂ | 0.8–1.1 (m) | 8.5, 10.2 |
| Pyrimidine C-H | 8.7 (s) | 152.4, 158.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
